4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a methoxy group, a nitrophenyl group, and a morpholinylcarbonyl group, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Methoxylation: Addition of the methoxy group.
Sulfonation: Introduction of the sulfonamide group.
Morpholinylcarbonylation: Attachment of the morpholinylcarbonyl group.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and morpholine for morpholinylcarbonylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography might be used for purification.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might inhibit bacterial enzymes or interfere with cellular processes. The molecular targets could include enzymes like dihydropteroate synthase or pathways involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C19H21N3O7S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-methoxy-N-(2-methyl-5-nitrophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21N3O7S/c1-13-3-4-14(22(24)25)11-17(13)20-30(26,27)15-5-6-18(28-2)16(12-15)19(23)21-7-9-29-10-8-21/h3-6,11-12,20H,7-10H2,1-2H3 |
InChI Key |
YXNVXQNKRRIOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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